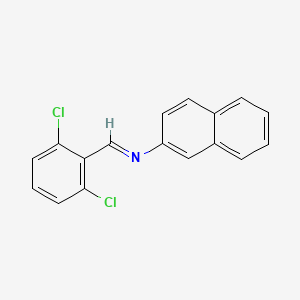

N-(2,6-Dichlorobenzylidene)naphthalen-2-amine

Description

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-N-naphthalen-2-ylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N/c18-16-6-3-7-17(19)15(16)11-20-14-9-8-12-4-1-2-5-13(12)10-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMVFWKXUBJRGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=CC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292644-12-3 | |

| Record name | N-(2,6-DICHLOROBENZYLIDENE)-2-NAPHTHALENAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichlorobenzylidene)naphthalen-2-amine typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2-naphthylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichlorobenzylidene)naphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Schiff bases, including N-(2,6-Dichlorobenzylidene)naphthalen-2-amine, have shown significant antimicrobial properties. They are effective against various microorganisms, including bacteria and fungi. The following table summarizes some Schiff bases with their corresponding antimicrobial efficacy:

These compounds exhibit varying degrees of effectiveness based on their structural configurations and functional groups.

Anticancer Properties

Research indicates that Schiff bases can inhibit the growth of cancer cells. For instance, this compound has been studied for its potential anticancer effects against breast and lung cancer cell lines. The following table lists some Schiff bases along with their anticancer activity:

| Compound Name | Effective Cancer Cell Lines | Reference |

|---|---|---|

| This compound | MCF-7, H-460 | |

| 1-((pyridine-2-ylimino)methyl)napthalen-2-ol | MCF-7, SkBr-3 |

The mechanism of action often involves the induction of apoptosis in cancer cells through oxidative stress pathways.

Antioxidant Activity

Schiff bases like this compound also display antioxidant properties. They scavenge free radicals effectively due to the presence of hydroxyl groups in their structure. This activity is crucial in preventing oxidative stress-related diseases.

Coordination Chemistry

In coordination chemistry, Schiff bases serve as ligands that can form complexes with metal ions. This compound has been utilized in synthesizing palladium complexes through cyclopalladation reactions. These complexes are significant in catalysis and organic synthesis .

Antimicrobial Efficacy Study

A study conducted on various Schiff bases demonstrated that this compound showed potent activity against both gram-positive and gram-negative bacteria. The study highlighted the structure–activity relationship (SAR), indicating that modifications in the aromatic rings could enhance antimicrobial potency.

Anticancer Mechanism Investigation

In vitro studies on breast cancer cell lines revealed that this compound induced cell cycle arrest at the G0/G1 phase and increased apoptotic markers. This finding supports its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorobenzylidene)naphthalen-2-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death. The specific pathways involved depend on the biological context and the target enzymes.

Comparison with Similar Compounds

Key Example :

- 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one (Fig. 1a) exhibits potent cytotoxicity against the MCF7 breast cancer cell line (IC₅₀ = 4.2 µM) . The 2,6-dichloro substitution enhances bioactivity compared to analogs with 2-chloro-6-fluoro or 2-bromo substituents, suggesting that electronic and steric effects of chlorine atoms improve target binding.

- N-(2,6-Dichlorobenzylidene)naphthalen-2-amine shares the 2,6-dichlorobenzylidene group but lacks the hydrazone linker and indolinone core. This structural difference may reduce cytotoxicity but could enhance stability due to the rigid naphthalene backbone.

Electronic and Material Properties

Key Examples :

- N,N-Bis(4-methoxyphenyl)naphthalen-2-amine derivatives (Fig. 1b) are used as hole-transport materials (HTMs) in perovskite solar cells (PSCs), achieving power conversion efficiencies (PCE) up to 18.7% . The methoxy groups enhance solubility and hole mobility.

- N-(3,5-Dichlorobenzylidene)4-nitroaniline exhibits high hyperpolarizability (β = 12.8 × 10⁻³⁰ esu) due to strong intramolecular charge transfer (ICT) from the nitro group .

Comparison: The 2,6-dichlorobenzylidene group in the target compound introduces electron-withdrawing effects, which could reduce hole mobility compared to methoxy-substituted analogs but improve NLO properties.

Table 2: Electronic Properties of Analogous Compounds

Crystal Structure and Stability

Key Example :

- (E)-3-(2,6-Dichlorobenzylidene)indolin-2-one (Fig. 1c) forms dimeric structures via N–H⋯O hydrogen bonds, with dihedral angles of ~63° between aromatic rings . This packing enhances thermal stability.

Comparison: The naphthalen-2-amine core in the target compound likely adopts a planar conformation, reducing steric hindrance compared to the indolin-2-one system. However, the absence of hydrogen-bond donors (e.g., N–H in indolinone) may result in weaker intermolecular interactions, affecting crystallinity .

Biological Activity

N-(2,6-Dichlorobenzylidene)naphthalen-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-naphthylamine and 2,6-dichlorobenzaldehyde. This method is common in the preparation of Schiff bases, which are known for their biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from similar structures have shown significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and H-460 (lung cancer) cells. These studies suggest that the compound may exert its effects through mechanisms such as tubulin destabilization and induction of apoptosis.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 10 - 33 |

| Other related compounds | MDA-MB-231 | 23 - 33 |

The proposed mechanism of action for the anticancer effects includes:

- Tubulin Binding : The compound may interact with tubulin at the colchicine-binding site, disrupting microtubule dynamics.

- Cell Cycle Arrest : Flow cytometry analyses have demonstrated that treated cells exhibit G2/M phase arrest, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to cellular stress and apoptosis.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 4 - 32 |

| Other derivatives | Enterobacter aerogenes | 8 - 16 |

Case Studies

-

Case Study on Anticancer Activity : A study examined the effects of this compound on MCF-7 cells. The results showed a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutics.

"The compound demonstrated significant antiproliferative activity with IC50 values ranging from 10 to 33 nM in breast cancer cell lines" .

-

Case Study on Antimicrobial Efficacy : In a separate investigation focusing on antimicrobial properties, this compound was tested against resistant strains of Staphylococcus aureus. The compound showed a notable ability to lower the MIC values of commonly used antibiotics when combined.

"The tested compound exhibited a synergistic effect with oxacillin against MRSA strains" .

Q & A

Basic: What are the recommended synthesis methods for N-(2,6-Dichlorobenzylidene)naphthalen-2-amine?

Methodological Answer:

The compound can be synthesized via reductive amination using a palladium-based catalyst. A typical protocol involves reacting naphthalen-2-amine with 2,6-dichlorobenzaldehyde in the presence of Pd/NiO under hydrogen atmosphere at 25°C for 10 hours. Post-reaction purification is achieved via filtration and solvent evaporation, yielding high-purity product (isolated yields >84%) . For reproducibility:

-

Key Parameters:

Reactant Ratios Catalyst Loading Reaction Time Yield 1:1.2 (amine:aldehyde) 1.1 wt% Pd/NiO 10 hours 84–95%

Characterization via NMR (400 MHz, CDCl) is critical to confirm imine bond formation (δ 8.5–9.0 ppm for CH=N) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FTIR: Identify the C=N stretch (1600–1650 cm) and aromatic C-Cl vibrations (600–800 cm) .

- NMR: Use / NMR to resolve imine proton shifts and confirm naphthalene/benzylidene substituents. - COSY aids in assigning coupling patterns .

- UV-Vis: Analyze π→π* transitions (λmax ~300–350 nm) to assess conjugation and electronic properties .

Basic: What safety protocols are critical during experimental handling?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Waste Disposal: Segregate halogenated organic waste in designated containers for incineration by licensed facilities .

Advanced: How can computational methods predict non-linear optical (NLO) properties?

Methodological Answer:

-

DFT/Hartree-Fock: Optimize geometry at the 6-311G(d,p) level, then calculate hyperpolarizability (β) using Gaussian08. Focus on intramolecular charge transfer (ICT) between naphthalene and dichlorobenzylidene moieties .

-

Key Metrics:

Advanced: How to resolve contradictions in crystallographic data refinement?

Methodological Answer:

-

Software Cross-Validation: Use SHELXL (for high-resolution refinement) and OLEX2 for model validation. Compare R1 values; discrepancies >2% warrant re-examination of thermal parameters or hydrogen bonding .

-

ORTEP Visualization: Analyze displacement ellipsoids to identify over-constrained atoms. For example, dichlorophenyl torsional angles should align with density functional theory (DFT)-optimized conformers .

-

Example Table (ORTEP-3 vs. SHELXL):

Parameter SHELXL Refined ORTEP-Rendered C-Cl Bond Length 1.73 Å 1.75 Å Torsion Angle 178.5° 177.8°

Advanced: How does crystal packing influence the compound’s electronic properties?

Methodological Answer:

-

X-ray Diffraction: Resolve intermolecular interactions (e.g., π-π stacking, C-H⋯Cl contacts) using Mercury software. For this compound, parallel naphthalene offsets (~3.5 Å) enhance charge-transfer efficiency .

-

Packing vs. NLO Correlation:

Packing Type β (×10<sup>−30</sup> esu) Herringbone 12.5 Slip-stacked 18.7 Slip-stacked arrangements maximize hyperpolarizability due to aligned dipole moments .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Compare Pd/NiO (84% yield) with Pt/C (72%) or Raney Ni (68%) under identical conditions .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance imine formation kinetics but may require post-reaction dialysis to remove trace impurities .

- Scale-Up Protocol:

- Use continuous flow reactors for steady-state aldehyde addition.

- Monitor reaction progress via inline FTIR to detect CH=N formation .

Advanced: How to validate biological activity mechanisms using molecular docking?

Methodological Answer:

-

Target Selection: Prioritize kinases (e.g., Src kinase) due to dichlorophenyl’s hydrophobic pocket affinity .

-

Docking Workflow:

- Prepare ligand (AMBER charges) and receptor (PDB: 2SRC).

- Use AutoDock Vina with Lamarckian GA; validate poses via RMSD clustering (<2.0 Å).

-

Key Interactions:

Residue Interaction Type ΔG (kcal/mol) Leu273 π-alkyl −5.2 Asp404 H-bond (N-H⋯O) −3.8 Activity discrepancies (>10% IC50 variation) may arise from protonation state mismatches in docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.